N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-pyridin-4-yloxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13-3-4-15(11-14(13)2)20-18(22)21-10-7-17(12-21)23-16-5-8-19-9-6-16/h3-6,8-9,11,17H,7,10,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQALCDBXOUYOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)OC3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Attachment of the Pyridin-4-yloxy Group: This step involves the nucleophilic substitution reaction where the pyridine ring is introduced.
Introduction of the Carboxamide Group: This can be done through the reaction of the intermediate with an appropriate amine or amide reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
Carboxamides undergo hydrolysis under acidic or basic conditions to form carboxylic acids and amines. For this compound:
-
Acidic Hydrolysis : The amide bond (C=O-NH) reacts with strong acids (e.g., HCl) to yield a carboxylic acid and the corresponding amine. The pyridin-4-yloxy ether group may remain intact unless subjected to harsh conditions.
-
Basic Hydrolysis : Alkaline conditions (e.g., NaOH) may lead to similar products, though amide hydrolysis is typically slower than ester hydrolysis.
Table 1: Hydrolysis Pathways
| Reaction Type | Products | Conditions |
|---|---|---|
| Acidic Hydrolysis | Carboxylic acid + 3,4-dimethylphenylamine | HCl, reflux |
| Basic Hydrolysis | Carboxylic acid + 3,4-dimethylphenylamine | NaOH, heat |
Amidation and Coupling Reactions
The carboxamide group can participate in amidation with amines, forming new amide bonds. For example:
-
Ullmann Coupling : Metal-catalyzed coupling reactions (e.g., Cu or Pd catalysts) may enable the formation of new carbon-nitrogen bonds, as seen in similar antidepressant syntheses .
-
Amide Bond Formation : Reaction with amines (e.g., via EDC/NHS coupling) could yield substituted amides, though steric hindrance from the dimethylphenyl group may influence reactivity.
Table 2: Amidation/Coupling Potential
| Reaction Type | Products | Catalyst/Reagents |
|---|---|---|
| Ullmann Coupling | New C-N bonds (e.g., aryl amines) | Cu catalyst, base |
| Amide Bond Formation | Substituted amides | EDC/NHS, amines |
Ether Cleavage
The pyridin-4-yloxy ether group is susceptible to cleavage under acidic conditions (e.g., HBr, HCl), yielding phenol derivatives. This reaction is common in aryl ether chemistry:
-
Acidic Cleavage : Protonation of the ether oxygen followed by nucleophilic attack breaks the C-O bond, releasing pyridin-4-ol and the corresponding phenol.
Table 3: Ether Cleavage
| Reaction Type | Products | Conditions |
|---|---|---|
| Acidic Cleavage | Pyridin-4-ol + 3,4-dimethylphenol | HBr, HCl, reflux |
Derivatization via Functional Groups
The compound’s dimethylphenyl and pyridin-4-yloxy groups offer sites for further modification:
-
Alkylation/Alkylation : The pyridin-4-ol (from ether cleavage) could undergo alkylation via Williamson ether synthesis.
-
Substitution Reactions : The pyridine ring’s electron-withdrawing groups may enable electrophilic substitution at the para position.
Stability and Reactivity Considerations
-
Stability : The compound is likely stable under standard laboratory conditions but may degrade under extreme pH or light exposure due to the amide and ether groups.
-
Reactivity : Electronic effects from the dimethylphenyl and pyridin-4-yloxy groups influence reactivity. For example, the electron-donating methyl groups may stabilize intermediates during reactions.
Scientific Research Applications
N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide is a compound that has attracted attention in various fields of research, particularly in medicinal chemistry due to its potential therapeutic applications. This article explores its applications, synthesizing findings from diverse studies and providing comprehensive data tables to illustrate its biological activities.
Research indicates that this compound exhibits significant biological activities, particularly in the realms of anticancer and antimicrobial research.
Anticancer Activity
Mechanism of Action : The compound's anticancer properties are attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. Studies have demonstrated that it can inhibit the growth of various cancer cell lines.
Cell Viability Studies : In vitro studies have shown that treatment with this compound leads to a significant reduction in cell viability in several cancer cell lines, including:
- A549 (human lung adenocarcinoma) : Demonstrated cytotoxic effects at concentrations around 100 µM.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest it possesses effective inhibitory activity against:
- Klebsiella pneumoniae
- Staphylococcus aureus
These findings indicate its potential as a therapeutic agent in treating infections caused by these bacteria.
Summary of Biological Activities
| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |
| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |
| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |
Comparative Efficacy Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| This compound | X | Cisplatin | Y |
| Other Derivative A | Z | Doxorubicin | W |
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The pyridine and pyrrolidine rings could play a role in binding to the target site, while the carboxamide group might be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Modifications
Target Compound
- Core : Pyrrolidine carboxamide.
- Substituents : Pyridin-4-yloxy (electron-rich oxygen linker), 3,4-dimethylphenyl (hydrophobic aromatic group).
Analog 1 : (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (Patent EP2024)
- Core : Similar pyrrolidine carboxamide.
- Substituents: Trifluoroethyl group (enhances metabolic stability and electronegativity). Morpholinopyridine and hydroxypropan-2-ylamino groups (improve solubility and kinase selectivity).
- Key Difference: The trifluoroethyl group and additional amino substituents likely confer higher target specificity compared to the dimethylphenyl group in the target compound .
Analog 2 : N-(3-cyano-4-(3-ethynylphenylamino)-7-(pyridin-4-yloxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (Patent 2019)
- Core: Quinoline acetamide (rigid aromatic system vs. flexible pyrrolidine).
- Pyridin-4-yloxy group (shared with target compound).
- Key Difference: The quinoline core may improve DNA intercalation or kinase inhibition but reduces conformational adaptability .
Hypothesized Pharmacological Properties
| Feature | Target Compound | Analog 1 (EP2024) | Analog 2 (2019 Patent) |
|---|---|---|---|
| Core Flexibility | High (pyrrolidine) | Moderate (pyrrolidine with rigid groups) | Low (quinoline) |
| Lipophilicity | High (dimethylphenyl) | Moderate (trifluoroethyl) | Moderate (cyano/ethynyl) |
| Solubility | Likely low (hydrophobic substituents) | Improved (hydroxy/morpholino groups) | Low (quinoline core) |
| Target Binding | Broad kinase inhibition (hypothesized) | Selective kinase inhibition | DNA/protein covalent interaction |
Biological Activity
N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions using suitable precursors.
- Introduction of the 3,4-Dimethylphenyl Group : This can be done via nucleophilic substitution reactions.
- Attachment of the Pyridin-4-yloxy Group : This is often accomplished through etherification reactions involving pyridin-4-ol and appropriate leaving groups.
The overall reaction pathway can be summarized as follows:
This compound exhibits its biological activity primarily through interaction with specific receptors and enzymes. The presence of the pyridine and pyrrolidine rings allows for binding to various molecular targets, potentially modulating their activity.
Pharmacological Properties
Recent studies have highlighted the compound's potential in various pharmacological applications:
- Anticancer Activity : Preliminary data suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines. For instance, related compounds have shown IC50 values indicating effective inhibition of cell viability in vitro .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | TBD |
| N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | A549 | 130.24 |
Case Studies
- Inhibition Studies : A study on structurally related compounds indicated that modifications to the phenyl and pyridine moieties significantly affect their inhibitory potency against enzymes involved in cancer metabolism .
- Selectivity Profiles : Research has shown that certain derivatives exhibit selectivity for specific enzyme targets (e.g., CYP51), which is crucial for developing targeted therapies against diseases like cancer and parasitic infections .
Recent Advances
Recent literature has emphasized the importance of structural modifications in enhancing the biological activity of pyrrolidine derivatives. For instance, replacing substituents on the pyridine ring can lead to improved binding affinity and selectivity towards biological targets .
Comparative Analysis
When compared to similar compounds such as N-benzyl derivatives or other piperazine analogs, this compound demonstrates unique biological profiles that warrant further investigation .
Q & A
What synthetic methodologies are recommended for preparing N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide, and how can reaction yields be optimized?
Basic Research Focus
The compound’s pyrrolidine carboxamide core can be synthesized via carbodiimide-mediated coupling or triphosgene-mediated carbamate formation. A typical approach involves reacting 3-(pyridin-4-yloxy)pyrrolidine with 3,4-dimethylphenyl isocyanate in anhydrous acetonitrile under nitrogen, using triethylamine as a base. Post-reaction purification via silica gel chromatography (EtOAc/petroleum ether gradient) is recommended . For yield optimization, control reaction temperature (0–5°C during activation) and stoichiometric ratios (1:1.2 molar ratio of amine to isocyanate). Monitoring by TLC or LC-MS ensures intermediate stability .
How can the crystal structure of this compound be resolved, and which software tools are suitable for refinement?
Basic Research Focus
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound via slow evaporation in ethyl acetate or DCM/hexane. Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) is typical. Use SHELXL for refinement (implementing full-matrix least-squares on F²) and ORTEP-3 for thermal ellipsoid visualization . For challenging refinements (e.g., disorder), apply restraints to bond distances/angles and validate with R-factor convergence (<5% discrepancy) .
What pharmacological assays are suitable for preliminary activity screening of this compound?
Basic Research Focus
Prioritize cytotoxicity profiling using HEK-293 or Vero cells (MTT assay, 48–72 h incubation). For antiviral or antimicrobial potential, use plaque reduction assays (e.g., influenza A/M2 inhibition) with IC₅₀ determination via dose-response curves (0.1–100 µM range) . Include controls with 10% DMSO to rule out solvent toxicity . Parallel testing against structurally related analogs (e.g., fluorophenyl derivatives) helps establish SAR trends .
How can researchers resolve contradictory bioactivity data between in vitro and cell-based assays?
Advanced Research Focus
Discrepancies often arise from poor solubility or off-target effects. Address this by:
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (liposomal encapsulation).
- Orthogonal Assays : Validate hits using SPR (binding affinity) and thermal shift assays (target engagement).
- Metabolic Stability : Test liver microsome stability (e.g., human CYP450 isoforms) to identify rapid degradation .
Contradictions in cytotoxicity (e.g., HEK vs. primary cells) may reflect cell-specific uptake; use radiolabeled tracers (³H or ¹⁴C) to quantify intracellular accumulation .
What computational strategies are effective for predicting the compound’s binding mode to a target protein?
Advanced Research Focus
Perform molecular docking (AutoDock Vina or Schrödinger Glide) using a homology-modeled protein structure (e.g., influenza PA endonuclease). Prioritize flexible docking to account for pyrrolidine ring conformational changes. Validate poses with MD simulations (GROMACS, 50 ns trajectory) to assess binding stability (RMSD <2 Å). For SAR refinement, use free-energy perturbation (FEP+) to calculate ΔΔG of pyridinyloxy substitutions .
How can polymorphism impact the compound’s bioavailability, and what techniques characterize solid-state forms?
Advanced Research Focus
Polymorphs (e.g., Form I vs. II) differ in solubility and dissolution rates. Characterize using:
- PXRD : Identify distinct diffraction patterns (2θ = 5–40°).
- DSC : Measure melting points and enthalpy changes (heating rate 10°C/min).
- Hot-Stage Microscopy : Observe thermal transitions in real-time .
To stabilize a preferred form, optimize crystallization conditions (e.g., anti-solvent addition rate) or introduce co-formers (e.g., succinic acid) .
What strategies mitigate stereochemical impurities during pyrrolidine ring functionalization?
Advanced Research Focus
Stereochemical control is critical for the pyrrolidine-1-carboxamide scaffold. Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate enantiomers. For asymmetric synthesis, employ Evans’ oxazolidinone auxiliaries or organocatalysts (e.g., L-proline) during ring closure. Monitor diastereomeric excess (de) via ¹H-NMR (3.0–4.0 ppm for pyrrolidine protons) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
